Benzaldehyde, 3-(heptyloxy)-4-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde, 3-(heptyloxy)-4-methoxy-: is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a benzene ring substituted with a heptyloxy group at the 3-position and a methoxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of Toluene Derivatives: One common method for synthesizing benzaldehyde derivatives involves the oxidation of toluene derivatives.
Hydrolysis of Benzal Chloride: Another method involves the hydrolysis of benzal chloride derivatives.
Industrial Production Methods: Industrial production of benzaldehyde derivatives often involves continuous processes such as vapor-phase hydrolysis of benzal chloride at elevated temperatures, catalyzed by activated carbon treated with acid or impregnated with metal chloride or sulfate .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzaldehyde, 3-(heptyloxy)-4-methoxy- can undergo oxidation reactions to form benzoic acid derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.
Substitution: HNO3, H2SO4, Cl2, Br2, typically under controlled temperature and pressure conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Benzaldehyde, 3-(heptyloxy)-4-methoxy- is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Activity Studies: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine:
Drug Development: Researchers explore its potential as a lead compound for developing new drugs with therapeutic properties.
Industry:
Fragrance and Flavor Industry: Due to its aromatic properties, it is used in the formulation of fragrances and flavors.
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action of benzaldehyde, 3-(heptyloxy)-4-methoxy-, involves its interaction with various molecular targets, including enzymes and receptors. For instance, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby affecting metabolic pathways . Additionally, its antioxidant properties may involve scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage .
Comparison with Similar Compounds
Benzaldehyde: The simplest aromatic aldehyde with a benzene ring and a formyl group.
4-Methoxybenzaldehyde: Benzaldehyde with a methoxy group at the 4-position.
3-Heptyloxybenzaldehyde: Benzaldehyde with a heptyloxy group at the 3-position.
Uniqueness: Benzaldehyde, 3-(heptyloxy)-4-methoxy-, is unique due to the presence of both heptyloxy and methoxy groups on the benzene ring, which can influence its chemical reactivity and biological activity compared to other benzaldehyde derivatives .
Properties
CAS No. |
656810-19-4 |
---|---|
Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
3-heptoxy-4-methoxybenzaldehyde |
InChI |
InChI=1S/C15H22O3/c1-3-4-5-6-7-10-18-15-11-13(12-16)8-9-14(15)17-2/h8-9,11-12H,3-7,10H2,1-2H3 |
InChI Key |
LTDVYUNYQIIDOF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=C(C=CC(=C1)C=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.